6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098022-62-7
Cat. No.: VC3204596
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole - 2098022-62-7](/images/structure/VC3204596.png)
Specification
CAS No. | 2098022-62-7 |
---|---|
Molecular Formula | C8H11N3 |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 6-ethyl-1-methylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C8H11N3/c1-3-7-6-8-10(2)4-5-11(8)9-7/h4-6H,3H2,1-2H3 |
Standard InChI Key | KYRXKSCFIIKONQ-UHFFFAOYSA-N |
SMILES | CCC1=NN2C=CN(C2=C1)C |
Canonical SMILES | CCC1=NN2C=CN(C2=C1)C |
Introduction
Structural Characteristics and Chemical Properties
Basic Structure and Nomenclature
6-Ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole belongs to a class of heterocyclic compounds characterized by a bicyclic structure consisting of fused imidazole and pyrazole rings. The compound features specific substitutions: a methyl group at position 1 and an ethyl group at position 6 of the heterocyclic scaffold. This particular arrangement of substituents distinguishes it from other derivatives within the same chemical family and likely influences its physicochemical properties and potential biological activities.
The imidazo[1,2-b]pyrazole core is known for its aromatic character and nitrogen-rich structure, which typically contributes to its ability to participate in hydrogen bonding and other molecular interactions essential for biological activity . The presence of multiple nitrogen atoms in the ring system creates an electron-rich environment that can facilitate interactions with various biological targets, including enzymes and receptors.
Comparative Analysis with Related Compounds
To better understand the unique features of 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole, a comparison with structurally related compounds is valuable. The table below highlights key similarities and differences between this compound and other imidazo[1,2-b]pyrazole derivatives:
Compound | Structural Features | Key Differences | Potential Impact on Activity |
---|---|---|---|
6-Ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole | Ethyl at C6, methyl at N1 | Base scaffold without additional functional groups | Moderate lipophilicity, potential for hydrophobic interactions |
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Ethyl at N1, methyl at C6, carboxylic acid at C7 | Reversed position of alkyl groups, addition of carboxylic acid | Increased polarity, potential for ionic interactions and hydrogen bonding |
1H-imidazo[1,2-b]pyrazole-6-carbonitrile | Carbonitrile at C6, no alkyl substitutions | Presence of electron-withdrawing nitrile group | Different electronic properties, potential for hydrogen bond acceptance |
This comparative analysis suggests that 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole likely possesses unique electronic and steric properties that would distinguish its biological activity profile from those of other derivatives within this chemical class.
Synthesis Methodologies
General Synthetic Approaches to Imidazo[1,2-b]pyrazole Derivatives
The synthesis of imidazo[1,2-b]pyrazole derivatives has been well-documented in chemical literature, with several efficient methods available. One particularly noteworthy approach is the sequential one-pot synthetic method described in recent research . This approach offers numerous advantages, including operational simplicity, eco-friendliness, and versatility in creating diverse substitution patterns.
The synthesis typically involves a multi-component reaction sequence utilizing hydrazine hydrate, ethoxymethylene-substituted malononitrile or ethyl cyanoacetate derivatives, isocyanides, and aldehydes . The process generally follows these key steps:
-
Formation of 5-aminopyrazole intermediates through cyclocondensation reactions
-
Subsequent Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) to construct the imidazole ring
-
Final cyclization to yield the desired imidazo[1,2-b]pyrazole scaffold
This synthetic strategy has proven particularly valuable as it allows for the rapid generation of libraries of imidazo[1,2-b]pyrazole derivatives with diverse substitution patterns and functional groups .
Purification and Characterization Considerations
The purification of imidazo[1,2-b]pyrazole derivatives often involves standard techniques such as recrystallization from appropriate solvents (e.g., ethanol or toluene) or column chromatography using silica gel. For the characterization of 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole, several analytical methods would be valuable:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) would provide critical information about the structure and purity
-
Mass spectrometry would confirm the molecular weight and fragmentation pattern
-
X-ray crystallography, if crystals can be obtained, would provide unambiguous confirmation of the molecular structure
-
Infrared spectroscopy would help identify key functional groups
These characterization techniques would be essential for confirming the successful synthesis and structural integrity of the target compound.
Structure-Activity Relationship Analysis
Impact of Substitution Pattern on Biological Activity
The specific substitution pattern of 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole likely influences its biological activity profile. Based on general principles of medicinal chemistry and studies of related compounds, several factors are worth considering:
Structural Feature | Potential Impact on Activity | Comparison with Other Derivatives |
---|---|---|
Ethyl at C6 | May enhance lipophilicity and membrane permeability | Different from derivatives with aryl groups at this position, which often show enhanced protein binding |
Methyl at N1 | Could influence electronic distribution and basicity of adjacent nitrogen atoms | Contrasts with derivatives having ethyl groups at N1, which might have different steric effects |
Bicyclic scaffold | Provides rigidity and specific spatial arrangement of substituents | Core feature shared with all imidazo[1,2-b]pyrazole derivatives |
Absence of polar functional groups | Reduces potential for hydrogen bonding, may decrease aqueous solubility | Different from derivatives with carboxylic acid groups that can form ionic interactions |
These considerations highlight the importance of the specific substitution pattern in determining the compound's biological activity profile and suggest potential directions for optimizing its properties for specific applications.
Research Gaps and Future Directions
Current Limitations in Available Research
Despite the potential importance of 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole, several research gaps exist:
-
Limited direct studies on this specific compound and its biological activities
-
Incomplete understanding of its structure-activity relationships compared to other derivatives
-
Lack of comprehensive pharmacokinetic and toxicological data
-
Insufficient information on its potential interactions with specific biological targets
Addressing these gaps would require targeted research efforts focused specifically on this compound rather than extrapolating from related structures.
Recommended Areas for Future Investigation
Based on the current state of knowledge, several research directions would be valuable for advancing our understanding of 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole:
-
Synthesis and complete characterization of the compound using modern analytical techniques
-
Screening against various cancer cell lines to determine its specific anticancer activity profile
-
Assessment of its anti-inflammatory potential through in vitro and potentially in vivo models
-
Investigation of its binding to specific molecular targets using computational and experimental approaches
-
Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
Such investigations would help establish the full potential of this compound for various applications and guide further development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume